

A Technical Guide to BDP FL-PEG4-TCO: Properties and Applications in Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, applications, and experimental protocols for **BDP FL-PEG4-TCO**, a fluorescent labeling reagent increasingly utilized in advanced bioconjugation and drug development strategies.

Core Physicochemical Properties

BDP FL-PEG4-TCO is a versatile molecule that combines a bright and photostable BODIPY™ FL (BDP FL) fluorophore with a trans-cyclooctene (TCO) reactive group through a hydrophilic polyethylene glycol (PEG) spacer. This unique structure enables efficient and specific labeling of biomolecules for a wide range of applications.

Summary of Physicochemical Data

The key quantitative properties of **BDP FL-PEG4-TCO** are summarized in the table below for easy reference and comparison.



Property	Value	Reference(s)
Molecular Formula	C33H49BF2N4O7	[1][2][3][4]
Molecular Weight	~662.6 g/mol	[1][2][3][4]
CAS Number	2183473-16-5	[2][3]
Purity	>95%	[3]
Excitation Maximum (λex)	503 nm	[3]
Emission Maximum (λem)	509 nm	[3]
Molar Extinction Coefficient (ε)	80,000 L·mol ⁻¹ ·cm ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	0.9	[3]
Solubility	Soluble in DMSO, DMF, DCM; Low solubility in water	[3]

Storage and Handling: For long-term storage, it is recommended to store **BDP FL-PEG4-TCO** at -20°C, protected from light.[3] It is important to note that TCO compounds have a limited half-life and are not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO).[3]

Principles of Application: TCO-Tetrazine Bioorthogonal Click Chemistry

The primary application of **BDP FL-PEG4-TCO** lies in its ability to participate in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between the trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[5][6] This reaction is exceptionally fast and highly specific, allowing for the covalent labeling of tetrazine-modified biomolecules in complex biological environments without the need for a catalyst.[2][6]

The hydrophilic PEG4 spacer enhances the water solubility of the molecule and provides a flexible linker that minimizes steric hindrance during conjugation.[3][7]



Key Applications in Research and Drug Development

The unique properties of **BDP FL-PEG4-TCO** make it a valuable tool in several advanced research areas:

- Antibody-Drug Conjugates (ADCs): BDP FL-PEG4-TCO can be used to fluorescently label and track ADCs, which are designed to selectively deliver potent cytotoxic drugs to cancer cells.[8][9]
- PROTACs (Proteolysis Targeting Chimeras): This molecule serves as a fluorescent PEG-based linker in the synthesis of PROTACs.[10][11][12] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[10]
- Protein and Peptide Labeling: The TCO group allows for the site-specific fluorescent labeling of proteins and peptides that have been engineered to contain a tetrazine group.[3]
- Live Cell Imaging: The bright and photostable BDP FL fluorophore is well-suited for fluorescence microscopy and live-cell imaging applications.

Experimental Protocols

The following sections provide detailed methodologies for the use of **BDP FL-PEG4-TCO** in bioconjugation experiments.

General Protocol for Labeling Tetrazine-Modified Proteins

This protocol outlines the fundamental steps for conjugating **BDP FL-PEG4-TCO** to a protein containing a tetrazine group.

Materials:

- Tetrazine-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
- BDP FL-PEG4-TCO



- Anhydrous DMSO or DMF
- Reaction buffer (e.g., PBS, pH 7.4)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare BDP FL-PEG4-TCO Stock Solution: Immediately before use, dissolve BDP FL-PEG4-TCO in anhydrous DMSO or DMF to a concentration of 1-10 mM.
- Prepare Protein Solution: Prepare the tetrazine-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.
- Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the BDP FL-PEG4-TCO stock solution to the protein solution.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[6]
- Purification: Remove excess, unreacted BDP FL-PEG4-TCO and purify the labeled protein using size-exclusion chromatography.[5]
- Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Characterization of the Labeled Conjugate

After purification, it is essential to characterize the resulting fluorescently labeled protein.

- Spectroscopic Analysis: Confirm the successful conjugation by measuring the absorbance and fluorescence spectra of the purified product. The characteristic excitation and emission maxima of BDP FL should be present.
- Mass Spectrometry: Determine the degree of labeling (DOL), which is the average number
 of fluorophore molecules per protein, using mass spectrometry.



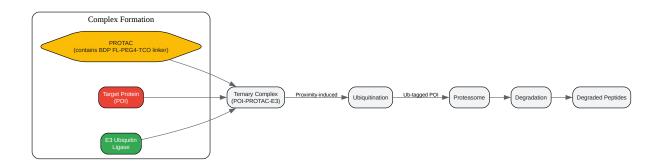
 Functional Assays: Perform relevant functional assays to ensure that the biological activity of the protein has not been compromised by the labeling process.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the mechanism of action for PROTACs, a key application of **BDP FL-PEG4-TCO**.

Experimental Workflow for Protein Labeling





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